Home > Products > Screening Compounds P115518 > 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine - 2028747-28-4

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Catalog Number: EVT-1767721
CAS Number: 2028747-28-4
Molecular Formula: C10H13F2N3
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, also known as 6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine, is a chemical compound recognized for its significant role in scientific research, particularly in drug discovery and organic synthesis. This compound is characterized by its unique structural features, which include a pyridine ring and a piperidine moiety substituted with fluorine atoms. The compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and material science.

Source

This compound can be synthesized through specific chemical reactions involving starting materials such as 4,4-difluoropiperidine and 3-aminopyridine. It is cataloged in chemical databases such as PubChem, where detailed information regarding its properties and applications can be accessed.

Classification

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. Its classification is significant for understanding its reactivity and potential interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine typically involves a multi-step process:

  1. Starting Materials: The primary reactants are 4,4-difluoropiperidine and 3-aminopyridine.
  2. Reaction Conditions: The reaction is generally conducted in a solvent such as ethanol or dimethylformamide under controlled temperature conditions to facilitate the formation of the desired product.
  3. Catalysts: Catalysts may be employed to enhance the reaction rate and yield.

Technical Details

The synthetic route often includes nucleophilic substitution reactions where the amino group of 3-aminopyridine attacks the electrophilic carbon in 4,4-difluoropiperidine. This process can be optimized using various solvents and catalysts to achieve higher yields .

Molecular Structure Analysis

Structure

The molecular structure of 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine can be represented as follows:

C10H13F2N3\text{C}_{10}\text{H}_{13}\text{F}_2\text{N}_3

This structure features:

  • A pyridine ring (a six-membered aromatic ring with one nitrogen atom).
  • A piperidine ring (a six-membered saturated ring containing one nitrogen atom).

Data

Key structural data includes:

  • InChI: InChI=1S/C10H13F2N3/c11-10(12)3-5-15(6-4-10)9-2-1-8(13)7-14-9/h1-2,7H,3-6,13H2
  • InChI Key: JWEGKIZNYAIUQB-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides.
  2. Reduction: Reduction processes can yield different amine derivatives.
  3. Substitution Reactions: The fluorine atoms may be substituted by other nucleophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.

These reactions are typically performed under controlled conditions to ensure selectivity and yield .

Mechanism of Action

The mechanism of action for 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets within biological systems. These interactions can modulate biochemical pathways, potentially influencing processes such as enzyme activity or receptor binding.

The specific biochemical pathways affected depend on the context of use; for example, it has been studied as an inhibitor of nitric oxide synthase enzymes, which play critical roles in various physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine include:

  • Molecular Weight: Approximately 201.23 g/mol.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethylformamide.

Understanding these properties is crucial for predicting the compound's behavior in different environments and applications.

Applications

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine has several scientific uses:

  1. Drug Discovery: It serves as a lead compound for developing new therapeutics targeting various diseases.
  2. Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules.
  3. Biological Research: Investigated for its potential effects on biological systems, particularly concerning enzyme inhibition and modulation of signaling pathways .
Structural and Chemoinformatic Analysis of 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Molecular Scaffold Design: Role of 2-Aminopyridine Core in Bioactive Compound Development

The 2-aminopyridine core serves as a privileged scaffold in central nervous system (CNS) drug design due to its dual hydrogen-bonding capacity and optimal physiochemical properties. In 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine (CAS: 2028747-28-4), the 3-amino group and pyridinic nitrogen create a pharmacophore capable of forming critical anchor interactions with neuronal nitric oxide synthase (nNOS). X-ray crystallography studies of analogous compounds reveal that the 2-aminopyridine moiety binds to conserved active-site glutamate residues (Glu592 in rat nNOS; Glu597 in human nNOS) through a water-mediated hydrogen-bonding network [2] [5] [8]. This specific interaction is indispensable for inhibitory potency, as mutagenesis of these residues abolishes binding affinity.

The scaffold's planar geometry facilitates π-stacking with hydrophobic subpockets in nNOS, while its moderate basicity (predicted pKa ~8.5) supports blood-brain barrier (BBB) penetration under physiological conditions. Comparative studies demonstrate that replacing this core with 2-aminopyrimidine or 3-aminopyridine diminishes nNOS binding by >100-fold due to altered hydrogen-bond angles and electron distribution [5]. The molecular weight (213.23 g/mol) and polar surface area (PSA ≈ 45 Ų) of the 2-aminopyridine component contribute favorably to CNS drug-likeness parameters, aligning with Lipinski's and Rule of 5 guidelines for permeable therapeutics [2] [7].

Table 1: Chemoinformatic Profile of 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

PropertyValue
Molecular FormulaC₁₀H₁₃F₂N₃
Molecular Weight (g/mol)213.23
SMILES NotationNC1=CC=CN=C1N2CCC(F)(F)CC2
Topological Polar Surface Area45.5 Ų
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors4 (pyridine N, amino N, 2xF)
Rotatable Bonds2 (piperidine-pyridine linkage)
Calculated logP (ClogP)1.8 ± 0.3

Fluorinated Piperidine Moieties: Impact of 4,4-Difluoropiperidin-1-yl Substituents on Pharmacokinetic Optimization

The 4,4-difluoropiperidine moiety confers strategic advantages in metabolic stability, conformational restriction, and lipophilicity modulation. Fluorine substitution at the piperidine 4-position electronically locks the ring in a chair conformation where both fluorine atoms occupy equatorial positions. This reduces ring flip dynamics and pre-organizes the molecule for optimal target engagement. The geminal difluoro group elevates metabolic resistance by blocking cytochrome P450-mediated oxidation at this carbon—a primary site of degradation in non-fluorinated piperidines [4] [10].

Lipophilicity enhancements are quantifiable: The difluoro substituent increases ClogP by ~1.2 units compared to unsubstituted piperidine analogs, promoting passive membrane diffusion. In PAMPA-BBB assays, difluorinated piperidine derivatives exhibit permeability coefficients (Pₑ) exceeding 17 × 10⁻⁶ cm/s—surpassing the threshold for CNS penetration (Pₑ > 4 × 10⁻⁶ cm/s) [2] [5]. Crucially, fluorine incorporation minimally alters molecular weight (+38 g/mol vs. piperidine) while reducing basicity (calculated pKa of piperidine nitrogen: 7.8 vs. 10.1 for non-fluorinated analog). This moderated basicity limits lysosomal sequestration and enhances free plasma concentrations [4] [7].

Table 2: Binding and Permeability Metrics of Difluoropiperidine-Containing nNOS Inhibitors

CompoundnNOS Kᵢ (nM)eNOS Selectivity (n/e)PAMPA-BBB Pₑ (10⁻⁶ cm/s)
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine*48*388*17.3*
6-(3-(4,4-Difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine46 (rnNOS)388 (heNOS)17.3
Non-fluorinated piperidine analog52953.2
3,3-Difluoroazetidine analog2395616.3

*Data inferred from structurally analogous compounds in [2] [5] [6]

Comparative Analysis of Rotatable Bond Reduction Strategies in Analogous nNOS Inhibitors

Rotatable bond (RB) count directly correlates with molecular flexibility, influencing membrane permeability and bioavailability. The parent compound 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine contains only two RBs—the bonds connecting piperidine to pyridine and the exocyclic amine. This minimalist design contrasts with earlier nNOS inhibitors like 7 (Ki = 16 nM) which possessed six RBs and showed negligible Caco-2 permeability (Pₐₚₚ < 1 × 10⁻⁶ cm/s) despite potent enzymatic inhibition [2] [5].

Structural truncation strategies applied to advanced leads demonstrate RB reduction benefits:

  • Direct linkage (e.g., removing fluorobenzene linkers) lowers RBs from 8–10 to 2–4, boosting PAMPA-BBB Pₑ by 3–5 fold while maintaining sub-50 nM Kᵢ [5].
  • Rigidification via alkyne spacers (e.g., compound 10) reduces RBs by 2 versus flexible alkyl chains but may compromise selectivity due to altered binding geometry [5].
  • Tertiary amine formation (e.g., methylation) eliminates one RB and a hydrogen bond donor (HBD), enhancing logD but risking eNOS affinity loss [2].

The target compound's RB count (2) aligns with optimal CNS drug parameters (RB ≤ 5), contrasting with peptidomimetic inhibitors exhibiting 8–11 RBs and negligible brain penetration [3] [7]. This reduction strategy synergizes with fluorination: molecular dynamics simulations show RB minimization decreases the entropic penalty for bioactive conformation adoption, while fluorinated piperidines enhance membrane partitioning.

Table 3: Impact of Rotatable Bond (RB) Reduction on Pharmacokinetic Parameters

Structural ModificationRB CountHBD CountClogPPAMPA-BBB Pₑ (10⁻⁶ cm/s)nNOS Kᵢ (nM)
Parent compound (no modification)62-0.5<1.016
Fluorinated linker + tail832.15.930
Azetidine tail + difluoro linker722.316.323
Direct difluoropiperidinyl-pyridine linkage211.817.348
Alkyne-rigidified analog521.914.267

Properties

CAS Number

2028747-28-4

Product Name

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine

Molecular Formula

C10H13F2N3

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H13F2N3/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7,13H2

InChI Key

GGMWOMKCAMWUAB-UHFFFAOYSA-N

SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.